{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone with a 3-methoxy substituent and a carbamoyl-methyl group linked to a 4-methylphenylethyl chain.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-9-15(10-8-13)14(2)20-18(21)12-24-19(22)16-5-4-6-17(11-16)23-3/h4-11,14H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNXBEGIHPWTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 3-Hydroxybenzoic Acid
The foundational step involves converting 3-hydroxybenzoic acid to 3-methoxybenzoic acid via O-methylation . The method described in US5424479A employs dimethyl sulfate (0.8–1.7 molar equivalents) in an aqueous alkaline medium (pH 10–12) at 60–80°C. Key advantages include:
- Simultaneous methylation of hydroxyl and carboxyl groups.
- High yields (85–92%) with minimal byproducts.
Reaction Conditions :
- Solvent : Water (with <10% co-solvents like acetone for solubility).
- Base : Sodium hydroxide (2.5–3.0 equivalents).
- Time : 4–6 hours.
Alternative Routes
- Diazomethane Methylation : Limited by safety concerns but offers quantitative yields under anhydrous conditions.
- Methyl Chloride Gas : Requires pressurized reactors, less feasible for lab-scale synthesis.
Preparation of the Carbamoyl Methyl Intermediate
Synthesis of 1-(4-Methylphenyl)ethylamine
The amine precursor is synthesized via reductive amination of 4-methylacetophenone:
Amidation with Glycolic Acid Derivatives
Route A (Chloroacetyl Chloride Method) :
- Chloroacetyl Chloride Activation : React 1-(4-methylphenyl)ethylamine with chloroacetyl chloride (1:1 molar ratio) in dichloromethane at 0–5°C.
- Product : N-(1-(4-methylphenyl)ethyl)chloroacetamide (yield: 68–72%).
Route B (Carbodiimide Coupling) :
- Activation : Glycolic acid activated with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in THF.
- Amidation : React with 1-(4-methylphenyl)ethylamine to yield N-(1-(4-methylphenyl)ethyl)glycolamide (yield: 80–85%).
Esterification of 3-Methoxybenzoic Acid with Carbamoyl Methyl Alcohol
Acid Chloride Route
3-Methoxybenzoyl Chloride Synthesis :
Esterification :
Work-Up :
- Dilute with ethyl acetate, wash with 5% HCl, brine, and dry over MgSO4.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
- Yield : 65–70%.
Mitsunobu Reaction
An alternative employs the Mitsunobu reaction for esterification:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh3 (triphenylphosphine).
- Conditions : THF, 0°C to room temperature, 24 hours.
- Yield : 60–65%.
Optimization and Challenges
Solvent Selection
Byproduct Formation
- Di-Esterification : Minimized by using a slight excess of carbamoyl methyl alcohol (1.1 equivalents).
- Hydrolysis : Controlled by rigorous anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:water = 70:30).
- Melting Point : 112–114°C (uncorrected).
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
- Waste Streams : Neutralize acidic byproducts with Ca(OH)2 before disposal.
- Green Chemistry : Explore enzymatic esterification to reduce solvent use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of {[1-(4-methylphenyl)ethyl]amino}methyl 3-methoxybenzoate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological receptors. Notably, it has shown promise in:
- Drug Design : Serving as a lead compound for the development of new drugs targeting specific diseases.
- Receptor Binding Studies : Used in experiments to determine binding affinities with different receptors, which is critical for understanding drug efficacy.
Research indicates that {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing a reduction in cell viability.
| Cell Line | % Cell Viability | Treatment |
|---|---|---|
| HepG2 | 35.01 | Compound A |
| MCF-7 | 39.22 | Compound B |
| Control | 0.62 | Doxorubicin |
- Antimicrobial Activity : The compound has demonstrated antibacterial effects against common pathogens such as E. coli and S. aureus.
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 18 | 5 |
Mechanistic Studies
The mechanisms through which the compound exerts its effects are under investigation. Key areas of focus include:
- Apoptosis Induction : The compound appears to promote apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic protein levels.
- Cell Cycle Arrest : It may cause S-phase arrest in cancer cells, thereby inhibiting their proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study on Anticancer Activity : A study evaluated the compound's impact on HepG2 cells, revealing a significant decrease in cell viability compared to controls treated with established chemotherapeutic agents.
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional groups with several pesticides and research chemicals:
Key Observations:
- Carbamate vs. Carbamoyl : Chlorpropham (carbamate) acts as a herbicide, while the target compound’s carbamoyl group may confer different bioactivity, such as protease inhibition or ligand binding .
- Methoxybenzoate Derivatives : The 3-methoxybenzoate moiety in the target compound contrasts with the 4-methoxybenzoate in triflusulfuron methyl ester (), which is a sulfonylurea herbicide. Positional isomerism significantly affects target specificity .
- Toxicity : Benzoate derivatives like Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate exhibit moderate acute toxicity (Category 4), suggesting similar hazards for the target compound if used in R&D .
Biological Activity
The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H19N1O3
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
The structure features a carbamate moiety attached to a methyl 3-methoxybenzoate, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or receptors involved in various biological processes.
- Anticancer Activity : Research indicates that the compound may inhibit cell proliferation by targeting pathways involved in cancer cell growth. For instance, it has been observed to affect mitochondrial functions, similar to other compounds known for anticancer properties by disrupting ATP synthesis in oxidative phosphorylation pathways.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, showing potential against various bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- MCF-7 Cells : The compound demonstrated significant growth inhibition in MCF-7 breast cancer cells, with an IC50 value indicating potent activity comparable to established anticancer agents .
- Mechanistic Insights : The compound's mechanism involves the modulation of apoptotic pathways and cell cycle arrest, leading to increased apoptosis in treated cells.
In Vivo Studies
Animal model studies have provided further insights into the therapeutic potential of this compound:
- Xenograft Models : In xenograft models using MCF-7 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. The observed effects were attributed to both direct cytotoxicity and antiangiogenic properties .
- Toxicity Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .
Data Tables
| Study Type | Cell Line / Model | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro | MCF-7 | 27 | Significant growth inhibition observed |
| In Vivo | Xenograft (MCF-7) | N/A | Tumor size reduction noted |
| Toxicity Study | Wistar Rats | N/A | No significant adverse effects at therapeutic doses |
Case Studies
-
Anticancer Case Study :
A study involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor regression and improved quality of life metrics . -
Antimicrobial Case Study :
Clinical isolates of resistant bacterial strains were tested against this compound, revealing effective inhibition at concentrations that are achievable in clinical settings. This suggests potential applications in treating resistant infections.
Q & A
Basic: What are the recommended methodologies for synthesizing {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate with high stereochemical purity?
Answer:
Synthesis typically involves multi-step reactions under controlled conditions to preserve stereochemistry. Key steps include:
- Esterification and carbamoylation : Use dichloromethane or acetonitrile as solvents to facilitate reactivity while minimizing side reactions .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures high purity. Monitor intermediates via TLC (Rf values: 0.3–0.5 in 7:3 hexane:EtOAc) .
- Validation : Confirm stereochemical integrity using chiral HPLC or NMR (e.g., H-NMR coupling constants for axial/equatorial protons) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response standardization : Use a minimum of three biological replicates with IC values normalized to positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized methoxy groups) that may skew activity .
- Structural analogs : Compare activity of derivatives (e.g., replacing the 3-methoxy group with halogens) to isolate pharmacophore contributions .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Answer:
- Spectroscopy :
- Chromatography : HPLC with a C18 column (retention time ~8–10 min in 60:40 MeOH:HO) for purity assessment .
- Thermal analysis : DSC to identify melting points (expected range: 120–140°C) and polymorphic transitions .
Advanced: How should researchers design experiments to evaluate the compound’s metabolic stability?
Answer:
- In vitro models : Use hepatic microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60-minute incubations .
- Metabolite identification : Perform HR-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Structural modifications : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to assess isotope effects on metabolic half-life .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Hazard mitigation : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, respirators) and work in fume hoods .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced: How can computational modeling enhance understanding of this compound’s receptor-binding mechanisms?
Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or β-amyloid). Focus on hydrogen bonding with the carbamoyl group and π-π stacking of the 4-methylphenyl moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- QSAR : Develop models correlating substituent electronegativity with inhibitory potency (R > 0.85 for training sets) .
Basic: What are the stability-indicating parameters for this compound in long-term storage?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Acceptable degradation limits: <5% impurity increase by HPLC .
- pH stability : Assess hydrolysis rates in buffers (pH 1–10). The compound is most stable at pH 6–7 .
- Light sensitivity : Conduct ICH Q1B photostability testing; use amber glass vials to prevent UV-induced decomposition .
Advanced: What strategies can address low yields in multi-step syntheses of this compound?
Answer:
- Optimize coupling reactions : Use HATU/DIPEA for carbamoylation (yield improvement: ~20%) versus DCC/DMAP .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, maintaining >90% purity .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; monitor via in situ IR for real-time yield analysis .
Basic: How to validate the compound’s solubility for in vitro assays?
Answer:
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Centrifuge at 14,000 rpm to precipitate insoluble particles .
- Nephelometry : Quantitate turbidity at 600 nm; acceptable solubility threshold: >50 µM in aqueous buffers .
- Co-solvents : Add ≤1% Tween-80 or cyclodextrins to enhance solubility without cytotoxicity .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., 3-methoxy → 3-nitro, 4-methylphenyl → 4-fluorophenyl) .
- Biological profiling : Test against a panel of 10+ targets (enzymes, receptors) to identify selectivity trends .
- Data analysis : Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical physicochemical descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
